2,4-Dichlorobenzoic-D3 acid 2,4-Dichlorobenzoic-D3 acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16511706
InChI: InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)/i1D,2D,3D
SMILES:
Molecular Formula: C7H4Cl2O2
Molecular Weight: 194.03 g/mol

2,4-Dichlorobenzoic-D3 acid

CAS No.:

Cat. No.: VC16511706

Molecular Formula: C7H4Cl2O2

Molecular Weight: 194.03 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichlorobenzoic-D3 acid -

Specification

Molecular Formula C7H4Cl2O2
Molecular Weight 194.03 g/mol
IUPAC Name 2,4-dichloro-3,5,6-trideuteriobenzoic acid
Standard InChI InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)/i1D,2D,3D
Standard InChI Key ATCRIUVQKHMXSH-CBYSEHNBSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1C(=O)O)Cl)[2H])Cl)[2H]
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

2,4-Dichlorobenzoic-d<sub>3</sub> acid is a deuterium-enriched analog of 2,4-dichlorobenzoic acid (CAS 50-84-0), wherein three hydrogen atoms at the 2, 5, and 6 positions of the benzene ring are replaced with deuterium (D) . This substitution preserves the compound’s chemical reactivity while altering its physical properties, such as vibrational frequencies and bond dissociation energies, which are critical for spectroscopic detection . The parent compound, 2,4-dichlorobenzoic acid, is a dichlorinated aromatic carboxylic acid with a melting point of 157–160°C and a boiling point of 309.5±22.0°C at atmospheric pressure .

Physicochemical Properties

The deuteration slightly increases the molecular weight from 191.012 g/mol (non-deuterated form) to 194.03 g/mol . Key physicochemical parameters are summarized below:

Property2,4-Dichlorobenzoic Acid2,4-Dichlorobenzoic-d<sub>3</sub> Acid
Molecular FormulaC<sub>7</sub>H<sub>4</sub>Cl<sub>2</sub>O<sub>2</sub>C<sub>7</sub>HD<sub>3</sub>Cl<sub>2</sub>O<sub>2</sub>
Molecular Weight (g/mol)191.012194.03
Density (g/cm³)1.5±0.1N/A
Melting Point (°C)157–160Not reported
Water Solubility (15°C)0.36 g/LPresumed similar

The reduced symmetry due to deuterium substitution may influence crystalline packing, though experimental data on the deuterated form’s melting point remain unpublished .

Synthesis and Production

Preparation of the Parent Compound

2,4-Dichlorobenzoic acid is typically synthesized via the oxidation of 2,4-dichlorotoluene using strong oxidizing agents such as potassium permanganate (KMnO<sub>4</sub>) or chromium trioxide (CrO<sub>3</sub>) . The reaction proceeds through the formation of a benzyl alcohol intermediate, which is further oxidized to the carboxylic acid.

Deuterium Incorporation Strategies

Deuteration of 2,4-dichlorobenzoic acid is achieved through catalytic exchange reactions using deuterated solvents (e.g., D<sub>2</sub>O) or direct synthesis from deuterated precursors. For example, the use of deuterium gas (D<sub>2</sub>) over palladium catalysts enables selective hydrogen-deuterium exchange at the ortho and para positions relative to the carboxyl group . The synthetic route must ensure isotopic purity >98%, as contaminants can skew tracer study results .

Applications in Pharmaceutical Research

Metabolic Tracer Studies

Deuterated analogs like 2,4-dichlorobenzoic-d<sub>3</sub> acid are indispensable in quantifying drug metabolites via liquid chromatography–tandem mass spectrometry (LC-MS/MS). The mass shift caused by deuterium allows researchers to distinguish the tracer from endogenous compounds, enabling precise pharmacokinetic modeling . For instance, Russak et al. (2019) demonstrated that deuteration can alter hepatic clearance rates by modulating cytochrome P450 interactions, underscoring the need for careful data interpretation .

Stability and Isotope Effects

The carbon-deuterium bond’s higher strength (compared to C–H) reduces the rate of metabolic dehalogenation, prolonging the compound’s half-life in biological systems . This isotope effect is particularly relevant in environmental studies, where 2,4-dichlorobenzoic-d<sub>3</sub> acid serves as a stable marker for tracking pollutant degradation in soil and water .

Pharmacokinetic and Toxicological Profile

Toxicity Considerations

Analytical Characterization

Mass Spectrometric Detection

In electron ionization (EI) mode, the deuterated compound displays a molecular ion cluster at m/z 194–197, corresponding to the natural abundance of chlorine isotopes (<sup>35</sup>Cl and <sup>37</sup>Cl) . High-resolution MS enables unambiguous identification, with a mass accuracy of <5 ppm.

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